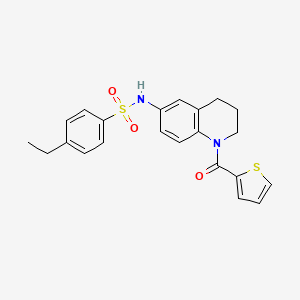

4-Cyclopropylthiophene-2-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

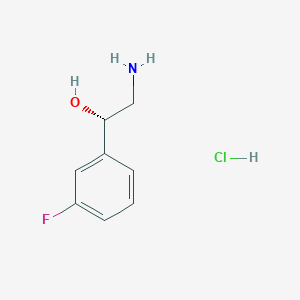

4-Cyclopropylthiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C7H7ClO2S2 . It is used in various chemical reactions and has potential applications in different fields .

Synthesis Analysis

The synthesis of cyclopropylthiophenes and their derivatives, including this compound, has been a topic of interest in the scientific community . A study by Paškevičius et al. provides optimized syntheses for cyclopropylthiophenes and their derivatives . The Suzuki–Miyaura cross-coupling reaction using palladium (II) acetate (0.25–1 mol%) and SPhos (0.5–2 mol%) yielded the desired compounds in 69–93% yields .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available resources, it’s known that this compound can participate in various chemical reactions due to its functional groups .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, density, and toxicity information, are not provided in the available resources .Applications De Recherche Scientifique

Nucleophilic Substitutions of 1-Alkenylcyclopropyl Esters and 1-Alkynylcyclopropyl Chlorides Catalyzed by Palladium(0):

- This study discusses the regioselective Pd(0) catalyzed nucleophilic substitution of 1-ethenylcyclopropylsulfonates and 1-cyclopropylideneethyl esters, highlighting the synthetic potential of cyclopropyl-containing compounds in creating building blocks for complex organic synthesis. The findings may suggest the reactivity and potential applications of 4-Cyclopropylthiophene-2-sulfonyl chloride in similar palladium-catalyzed reactions (Stolle et al., 1992).

Synthesis and Antimicrobial Evaluation of Novel Heterocyclic Compounds Bearing a Sulfonamide Moiety:

- This research focuses on synthesizing new heterocyclic compounds that incorporate a sulfamoyl moiety, indicating the importance of sulfonyl chlorides in developing antimicrobial agents. The methods and antimicrobial potential outlined could provide a framework for exploring the biological activities of this compound (Darwish et al., 2014).

Sulfonated Polythiophene and Poly(3,4-ethylenedioxythiophene) Derivatives with Cation Exchange Properties:

- The study presents the synthesis of sulfonated polythiophene derivatives, highlighting their water solubility and potential for ion exchange applications. This could hint at the utility of this compound in polymer chemistry and its potential applications in creating functional materials (Tran‐van et al., 2004).

Synthesis of Functional Aromatic Multisulfonyl Chlorides and Their Masked Precursors:

- This research details the synthesis of functional aromatic bis(sulfonyl chlorides), highlighting the versatility of sulfonyl chlorides as building blocks in organic synthesis. This may suggest potential synthetic routes and applications for this compound in the construction of complex organic molecules (Percec et al., 2001).

Safety and Hazards

Propriétés

IUPAC Name |

4-cyclopropylthiophene-2-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2S2/c8-12(9,10)7-3-6(4-11-7)5-1-2-5/h3-5H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSODPUDDEWYNQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CSC(=C2)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorobenzyl)-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2921828.png)

![5-[(6-Hydroxy-1,4-dithiepan-6-yl)methylsulfamoyl]-2-methoxybenzamide](/img/structure/B2921830.png)

![2-(3-hydroxypropyl)-5-methyl-N-phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2921832.png)

![5-((4-Ethylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2921840.png)

![N'-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}benzenesulfonohydrazide](/img/structure/B2921842.png)